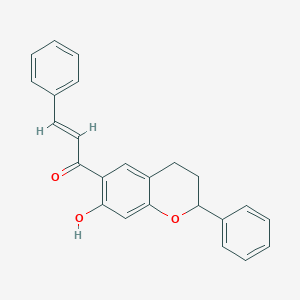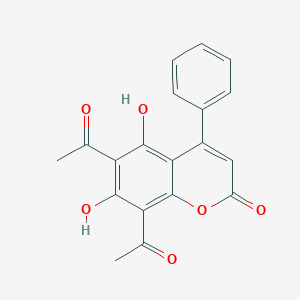
N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, also known as IBMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in a variety of fields.
科学研究应用
N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to have anticancer properties, as well as potential applications in the treatment of Alzheimer's disease and other neurological disorders. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, as well as in animal models of cancer. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurological disorders. This compound has been shown to have anti-inflammatory effects, as well as potential applications in the treatment of diabetes and other metabolic disorders.
实验室实验的优点和局限性
N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for use in research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide. One area of research is the development of new synthetic methods for this compound that improve yield and purity. Another area of research is the investigation of the mechanism of action of this compound, including its interactions with specific enzymes and signaling pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of cancer, Alzheimer's disease, and other diseases.
合成方法
The synthesis of N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide involves the reaction of 4-methoxyphenylamine with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with benzenesulfonyl chloride to yield this compound. This synthesis method has been optimized to yield high purity and high yields of this compound.
属性
分子式 |
C18H21NO5S |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-N-(4-methoxyphenyl)sulfonyl-2-methylpropanamide |
InChI |
InChI=1S/C18H21NO5S/c1-13(2)18(20)19(14-5-7-15(23-3)8-6-14)25(21,22)17-11-9-16(24-4)10-12-17/h5-13H,1-4H3 |
InChI 键 |
DQWGQXGNGQJGHO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)OC |
规范 SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)

![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)
![N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284007.png)
![N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284008.png)
